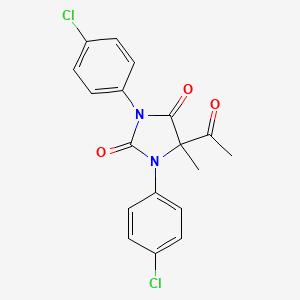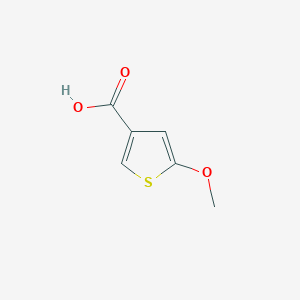
5-Methoxythiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxythiophene-3-carboxylic acid is an organic compound with the molecular formula C6H6O3S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxythiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the methoxylation of thiophene-3-carboxylic acid. This reaction typically requires the use of methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Another method involves the use of Grignard reagents. In this approach, 5-bromo-3-methoxythiophene is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale methoxylation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxythiophene-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, alkylated, and nitrated thiophene derivatives
Aplicaciones Científicas De Investigación
5-Methoxythiophene-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methoxythiophene-3-carboxylic acid varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-4-methoxythiophene-3-carboxylic acid: This compound has similar structural features but includes a chlorine atom, which can alter its reactivity and biological activity.
5-Methoxy-2-thiophenecarboxylic acid: Another derivative with the methoxy group positioned differently on the thiophene ring, leading to variations in its chemical properties and applications.
Uniqueness
5-Methoxythiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C6H6O3S |
|---|---|
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
5-methoxythiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H6O3S/c1-9-5-2-4(3-10-5)6(7)8/h2-3H,1H3,(H,7,8) |
Clave InChI |
RNSUTQKCZAWTTE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CS1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


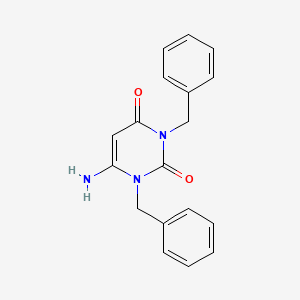

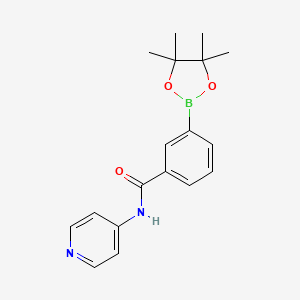
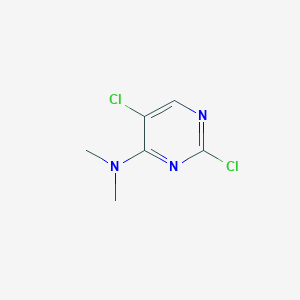
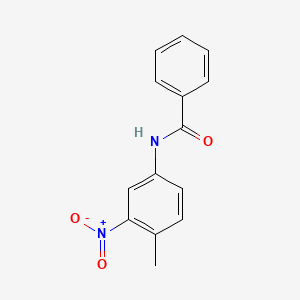
![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)
![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)


![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)
![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)
